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Compound of Interest

Compound Name: HIV-1 inhibitor-57

Cat. No.: B12379695

An In-depth Technical Guide on the Chemical Properties and Solubility of Compound 12g: A
Dual c-Met/MDR Inhibitor

For researchers, scientists, and professionals in drug development, understanding the
fundamental chemical properties and solubility of a novel compound is critical for its
advancement as a potential therapeutic agent. This guide provides a detailed overview of
Compound 12g, a promising anticancer agent identified as 4-(3-((pyridin-4-ylmethyl)amino)-[1]
[2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)phenol. This compound has demonstrated potent activity
as a dual inhibitor of the c-Met receptor tyrosine kinase and multidrug resistance (MDR)
pumps, making it a significant candidate for overcoming drug resistance in cancer therapy.[4]

Chemical Properties

Compound 129 is a novel triazolotriazine derivative. Its chemical structure was confirmed using
spectral data, including 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal
X-ray crystallography.[4]

Property Value Source
Molecular Formula C21H18N402 [5]
Water Solubility 203.53 mg/L [4]
Melting Point 119-121 °C [6]
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Solubility

A significant advantage of Compound 12g is its improved water solubility compared to its
parent compounds. The replacement of a sulfur atom with an NH group in its structure
contributes to this enhanced solubility.[4] The aqueous solubility of Compound 12g was
determined to be 203.53 mg/L in deionized water.[4] In another study, a derivative of
Compound 12g showed a kinetic solubility of over 30 uM.[7]

Experimental Protocols
Synthesis of Compound 12g

The synthesis of Compound 12g involves a multi-step chemical process. The general
procedure is outlined below, based on similar triazolotriazine syntheses.[4]

General Procedure B:

 Start with the appropriate acetophenone derivatives, which are oxidized using HBr in DMSO
to yield intermediate compounds.[4]

e The final compounds are purified using column chromatography.

e The chemical structures are confirmed using 1H NMR, 13C NMR, mass spectrometry, and
single-crystal X-ray crystallography.[4]

For a specific synthesis of a similar compound (12g with a benzoxazole core), the following
was reported:

Compound 12g was prepared from 5-methyl-2-phenyl-1,3-benzoxazol-6-amine (4g) with a yield
of 52%.[5] The characterization data was as follows:

e 1H-NMR (DMSO-d6) &: 2.35 (s, 3H), 4.39 (d, J = 5.9 Hz, 2H), 7.31-7.36 (m, 3H), 7.56—7.64
(m, 4H), 8.07 (s, 1H), 8.11-8.19 (m, 2H), 8.29 (s, 1H), 8.53 (d, J = 5.9 Hz, 2H).[5]

e 13C-NMR (DMSO-d6) &: 18.4, 41.9, 102.0, 120.1, 122.1, 124.5, 126.7, 126.8, 129.2, 131.4,
36.1, 136.2, 149.0, 149.3, 149.6, 155.5, 161.4.[5]

e« HRMS (ESI): Calculated for C21H18N402 [M + H]+: 359.1508. Found: 359.1487.[5]
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Water Solubility Determination

The water solubility of Compound 12g was determined in deionized water.[4] While the specific
experimental details for this determination are not provided in the search results, a general
protocol for determining thermodynamic aqueous solubility is as follows:

e An excess amount of the compound is suspended in deionized water.

o The suspension is shaken at a constant temperature for a specified period (e.g., 24 hours) to
ensure equilibrium is reached.

o The saturated solution is then filtered to remove any undissolved solid.

e The concentration of the compound in the filtrate is determined by a suitable analytical
method, such as high-performance liquid chromatography (HPLC).

Signaling Pathways and Mechanism of Action

Compound 12g acts as a dual inhibitor, targeting both the c-Met receptor tyrosine kinase and
multidrug resistance (MDR) pumps.

The c-Met signaling pathway is crucial in cell proliferation, survival, and motility. Its
dysregulation is implicated in various cancers. Compound 12g inhibits c-Met kinase, thereby
blocking downstream signaling cascades. It has shown potent c-Met kinase inhibitory activity
with an IC50 value of 0.052 pM.[4]

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. It is often mediated by
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug
resistance-associated proteins (MRPS), which actively efflux chemotherapeutic drugs from
cancer cells. Compound 12g can block both MDR1 and MRP1/2 pumps in cancerous HepG2
and BxPC3 cells at low concentrations, suggesting its potential to reverse drug resistance.[4]
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Caption: c-Met signaling and MDR pump inhibition by Compound 12g.

Experimental Workflow

The development and evaluation of Compound 12g follow a structured workflow from synthesis

to biological testing.
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Caption: Experimental workflow for Compound 12g.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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